Hydrogen Bond Donor Count: 1 (Target) vs. 0 (N-Methyl Analog) – Determinant of Intermolecular Interaction Capacity
2-Chloro-N-methoxyacetamide possesses one hydrogen bond donor (the secondary amide N–H), whereas 2-chloro-N-methoxy-N-methylacetamide (CAS 67442-07-3) possesses zero HBDs . This difference is not incremental but categorical: the target compound can act as both HBD and HBA in intermolecular interactions, while the comparator can only accept hydrogen bonds. The HBD count of 1 also places the target within Lipinski's Rule of Five criteria for oral drug-likeness, whereas the N-methyl analog (HBD = 0) falls into a different property space .
| Evidence Dimension | Hydrogen Bond Donor (HBD) count |
|---|---|
| Target Compound Data | 1 HBD (N–H proton) |
| Comparator Or Baseline | 2-Chloro-N-methoxy-N-methylacetamide (CAS 67442-07-3): 0 HBD |
| Quantified Difference | 1 vs. 0 (categorical presence/absence of N–H functionality) |
| Conditions | Computed from chemical structure; verified by SMILES: target CONC(=O)CCl vs. comparator CON(C)C(=O)CCl |
Why This Matters
A procurement decision based on HBD capacity directly determines whether the compound can engage in hydrogen-bond-directed crystallization, receptor binding, or supramolecular assembly – functionalities categorically inaccessible to the N-methyl analog.
